Cas no 5344-69-4 (Urea,N-(1,1-dimethylheptyl)-)

Urea,N-(1,1-dimethylheptyl)- structure
Urea,N-(1,1-dimethylheptyl)- structure
Product name:Urea,N-(1,1-dimethylheptyl)-
CAS No:5344-69-4
MF:C10H22N2O
MW:186.29448
CID:379226
PubChem ID:219628

Urea,N-(1,1-dimethylheptyl)- Chemical and Physical Properties

Names and Identifiers

    • Urea,N-(1,1-dimethylheptyl)-
    • (1,1-DIMETHYLHEPTYL)UREA
    • (1,1-dimethylethyl)ethenyl-carbamic chloride
    • (1,1-Dimethyl-heptyl)-harnstoff
    • (1,1-dimethyl-heptyl)-urea
    • c1-5-9(6(8)10)7(2,3)4
    • C7H12ClNO
    • Carbamic chloride, (1,1-dimethylethyl)ethenyl-
    • CTK0J1885
    • DUXCOTKQMWMAPC-UHFFFAOYSA-
    • h5H,1H2,2-4H3
    • N-tert-Butyl-N-vinylcarbamidsaeurechlorid
    • N-vinyl-N-t-butylcarbamyl chloride
    • N-vinyl-N-tert.-butylcarbamoyl chloride
    • Vinyl-t-butylcarbamoylchlorid
    • NSC-1148
    • NSC1148
    • N-(2-Methyloctan-2-yl)carbamimidic acid
    • DTXSID20968113
    • 5344-69-4
    • Inchi: InChI=1S/C10H22N2O/c1-4-5-6-7-8-10(2,3)12-9(11)13/h4-8H2,1-3H3,(H3,11,12,13)
    • InChI Key: CAFAJXJNVURQRO-UHFFFAOYSA-N
    • SMILES: CCCCCCC(C)(C)NC(=O)N

Computed Properties

  • Exact Mass: 186.17336
  • Monoisotopic Mass: 186.173
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 6
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • Density: 0.916
  • Boiling Point: 264.8°C at 760 mmHg
  • Flash Point: 113.9°C
  • Refractive Index: 1.458
  • PSA: 55.12
  • LogP: 3.49490

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